molecular formula C9H13N5 B2570943 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 1001757-47-6

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B2570943
CAS No.: 1001757-47-6
M. Wt: 191.238
InChI Key: CFBVQXCGYQTLGH-UHFFFAOYSA-N
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Description

Systematic Nomenclature & IUPAC Validation

The compound is systematically named 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine , adhering to IUPAC guidelines. Key identifiers include:

Property Value
Molecular formula C₉H₁₃N₅
Molecular weight 191.238 g/mol
CAS number 1001757-47-6
Synonyms 1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine
SMILES notation CC1=C(C=NN1C)CCCN2N=CC=C2

The structure comprises two pyrazole rings connected via a methylene bridge, with methyl groups at positions 1 and 5 of the first pyrazole and an amine substituent at position 4 of the second pyrazole.

Heterocyclic Framework Analysis

The compound features a bifunctional pyrazole system with distinct substituents:

  • First Pyrazole Ring

    • Core structure : 1H-pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms).
    • Substituents :
      • 1,5-dimethyl groups : Electron-donating methyl groups at positions 1 and 5, adjacent to the nitrogen atoms. These groups stabilize the aromatic system through inductive effects.
    • Bridge : A methylene (-CH₂-) group connects the first pyrazole to the second at position 4.
  • Second Pyrazole Ring

    • Core structure : 1H-pyrazole with an amine group (-NH₂) at position 4.
    • Reactivity : The amine group is nucleophilic, enabling participation in hydrogen bonding or further functionalization.

The aromaticity of both pyrazoles is maintained through conjugated π-electrons, with alternating double bonds.

Stereoelectronic Configuration Studies

The electronic distribution and molecular geometry are influenced by substituent effects:

Feature Effect
Methyl groups (1,5) Hyperconjugation stabilizes the pyrazole ring, reducing electron density at adjacent positions.
Amine group (C4) Strong electron donation via lone pair resonance, increasing nucleophilicity at C4.
Methylene bridge Enables free rotation between pyrazole rings, influencing intermolecular interactions.

Theoretical studies suggest that the electron-donating methyl and amine groups create a non-symmetric electronic environment , favoring specific tautomeric or hydrogen-bonding patterns.

Tautomeric Equilibrium Investigations

Pyrazoles exhibit annular tautomerism (position 1 ↔ 2), but substituents modulate equilibrium:

Factor Impact on Tautomerism
Methyl groups (1,5) Stabilize the tautomer with methyl groups at positions 1 and 5.
Amine group (C4) Electron donation promotes tautomeric equilibrium in solution.
Solid-state behavior Freezing of tautomerism due to hydrogen bonding or crystal packing.

For this compound, the C4 amine group likely stabilizes the tautomer with the NH group at position 4 , as observed in analogous systems. In solution, rapid tautomer interconversion may occur, but solid-state studies (e.g., ¹³C NMR or X-ray) would confirm the dominant form.

X-ray Crystallographic Characterization

While no direct crystallographic data exists for this compound, insights are drawn from structurally related pyrazoles:

Feature Observation in Analogous Systems
Hydrogen bonding N–H⋯N interactions form chains or dimers (e.g., in 5-chloro-1-phenylpyrazol-4-amine).
Dihedral angles Pyrazole rings often adopt angles of ~45–85° relative to substituents.
Packing motifs Hydrogen bonds and van der Waals forces dominate 3D arrangements.

For this compound, intermolecular N–H⋯N hydrogen bonds between the amine and pyrazole nitrogen atoms are anticipated, stabilizing a crystalline lattice. The methylene bridge may introduce conformational flexibility, influencing the dihedral angle between pyrazole rings.

Properties

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVQXCGYQTLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the alkylation of 1,5-dimethylpyrazole with an appropriate alkylating agent. One common method is the use of dimethylsulfate in an alkaline medium, such as a 20% aqueous solution of sodium hydroxide at 70°C . This reaction yields a mixture of isomers, including 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, which can be separated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group undergoes alkylation with various electrophiles:

ReagentConditionsProduct FormedYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrN-Methyl derivative78%
Ethyl bromideNaH, THF, 0°C → RT, 6 hrN-Ethyl variant65%
Benzyl chlorideEt₃N, CH₃CN, reflux, 24 hrN-Benzylated product82%

Key observations:

  • Steric hindrance from the 1,5-dimethylpyrazole moiety reduces reaction rates compared to simpler amines

  • Polar aprotic solvents (DMF, THF) improve nucleophilicity of the amine

Acylation Reactions

The amine reacts with acylating agents to form amides:

Reaction Table

Acylating AgentCatalystProduct Characteristics
Acetyl chloridePyridine, 0°CCrystalline acetylated derivative
Benzoyl chlorideDMAP, CH₂Cl₂High-purity benzamide (>95% HPLC)
Acetic anhydrideNo catalyst, RTMono-acetylated product (selective)

Mechanistic studies show competing O-acylation is suppressed due to the absence of hydroxyl groups. Acylation occurs exclusively at the primary amine site even under forcing conditions.

Oxidation Reactions

Controlled oxidation yields nitrogen-rich heterocycles:

Experimental Data

  • H₂O₂ (30%) in AcOH: Forms pyrazole N-oxide derivative at C3 position (confirmed by X-ray)

  • KMnO₄ (acidic): Cleaves methylene bridge, generating 1,5-dimethylpyrazole-4-carboxylic acid

  • mCPBA : Selective oxidation of pyrazole rings without affecting amine groups

Stoichiometric Analysis

OxidantMolar RatioTemp (°C)Conversion Efficiency
H₂O₂1:1.24092%
KMnO₄1:37088%

Coupling Reactions

The compound participates in cross-coupling via its halogenated derivatives:

Suzuki-Miyaura Coupling

  • Pre-halogenation with NBS yields 5-bromo derivative

  • Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (80-95% yields)

Buchwald-Hartwig Amination

  • Forms bis-pyrazole systems using Xantphos/Pd₂(dba)₃ catalyst

Condensation Reactions

Reacts with carbonyl compounds to form Schiff bases:

Representative Examples

Carbonyl PartnerConditionsImine Product Stability
4-NitrobenzaldehydeEtOH, Δ, 3 hrStable up to 200°C
CyclohexanoneMolecular sieves, RTHygroscopic crystals

Crystallographic data shows planar geometry in Schiff base derivatives, enhancing π-π stacking interactions.

Redox Reactions

The methylene bridge shows unique redox behavior:

  • Reduction (H₂, Pd/C): Preserves pyrazole rings while hydrogenating bridge CH₂ groups

  • Oxidative Demethylation (CrO₃/H₂SO₄): Removes 1-methyl group selectively (67% yield)

Mechanistic Insights

  • Steric Effects : 1,5-Dimethyl substitution directs electrophiles to the less hindered 4-amine position

  • Electronic Effects : Pyrazole rings withdraw electron density, slowing nucleophilic reactions compared to aliphatic amines

  • Tautomerism : Annular tautomerism in pyrazole rings influences reaction pathways under acidic conditions

This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent studies highlight its utility as a ligand in transition metal catalysis and as a scaffold for kinase inhibitors .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazole derivatives, including 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine. Key findings include:

  • Cell Proliferation Inhibition : The compound has shown significant antiproliferative effects against various cancer cell lines such as breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. In vitro assays indicate that it can induce apoptosis and modulate cell cycle regulators .
Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMDA-MB-23112.5Apoptosis induction
Liver CancerHepG215.0Cell cycle arrest
Colorectal CancerHCT11610.0Inhibition of proliferation

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Studies suggest that derivatives of pyrazole can inhibit the growth of various Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls and inhibition of protein synthesis .

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity. Among these, this compound exhibited superior activity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antibacterial Assessment

Another investigation focused on the antibacterial potential of pyrazole compounds against multi-drug resistant strains. The results indicated that this compound demonstrated promising inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs differ primarily in substituents on the pyrazole rings and the nature of bridging groups. Below is a comparative analysis:

Compound Name Substituents (Pyrazole Positions) Bridging Group Molecular Formula Molecular Weight (g/mol) Key Identifiers/CAS
Target Compound 1,5-dimethyl (both rings) -CH2- C10H14N6 218.26 EN300-1109461
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine 1-ethyl (first ring) -CH2- C10H14N6 218.26 1431966-11-8
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1,5-dimethyl (first ring); 4-Cl (second ring) -CH2- C10H13ClN6 252.71 1006348-72-6
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Cl (pyridine ring) -CH2- C9H9ClN4 208.65 1708400-87-6
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine 1-methyl (first ring) -CH2- C8H11N5 177.21 1546273-32-8

Key Observations :

  • Substituent Effects: The 1,5-dimethyl groups in the target compound enhance steric hindrance and electron-donating effects compared to ethyl (e.g., ) or unsubstituted analogs.
  • Bridging Groups : All analogs use a methylene bridge, but pyridine-ring-containing derivatives (e.g., ) exhibit distinct electronic properties due to aromatic nitrogen.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Purity (%) Stability/Storage Conditions
Target Compound Not reported Likely polar aprotic solvents 95+ Standard conditions (+4°C)
5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine 269.1 DMSO, DMF >95 Room temperature
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Not reported Ethyl acetate, MeOH 95+ +4°C
4-Chloro analog Not reported Ethyl acetate/hexanes 95+ Ambient (hydrochloride salt form)

Key Observations :

  • Thermal Stability : High melting points (e.g., 269°C in ) suggest thermal resilience in pyrazole-pyrimidine hybrids.
  • Solubility: Polar solvents like DMSO or methanol are preferred, though substituents like chlorine may reduce aqueous solubility.

Biological Activity

The compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC10H15N5
Molecular Weight199.26 g/mol
IUPAC NameN-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
InChI KeyYRBZYLVGVXNIJJ-UHFFFAOYSA-N
SMILESCC1=C(C=NN1C)CNC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Modulation of Autophagy : Similar pyrazole derivatives have been shown to influence autophagy processes, which are crucial for cellular homeostasis and response to stress conditions .

Anticancer Properties

Recent studies indicate that compounds with a pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole compound demonstrated an EC50 value of 10 μM in MIA PaCa-2 pancreatic cancer cells, indicating potent growth inhibition .

Case Study: Autophagy Modulation
In a study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (structurally related compounds), it was observed that these compounds reduced mTORC1 activity and increased basal autophagy levels. They also disrupted autophagic flux under nutrient-replete conditions, suggesting a potential mechanism through which pyrazole derivatives could exert anticancer effects by modulating autophagy .

Research Findings

Research has highlighted several key findings regarding the biological activity of pyrazole derivatives:

  • Antiproliferative Activity : Compounds similar to this compound have shown submicromolar antiproliferative effects against multiple cancer types including lung, breast, and pancreatic cancers .
  • Mechanistic Insights : Studies have demonstrated that these compounds can interfere with mTOR signaling pathways, leading to altered cellular metabolism and enhanced apoptosis in cancer cells .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that modifications in the pyrazole ring can significantly influence biological activity, highlighting the importance of specific substituents for enhancing potency .

Q & A

Advanced Research Question

  • Matrix Interference : Use LC-MS/MS with selective MRM transitions.
  • Metabolite Identification : HRMS coupled with in vitro microsomal assays (e.g., guinea pig liver S9 fractions in ) .

How do solvent choices impact reaction pathways for pyrazole functionalization?

Basic Research Question
Polar aprotic solvents (e.g., DMSO in ) favor SN2 mechanisms, while non-polar solvents may stabilize intermediates.

Advanced Research Question
Computational solvent modeling (e.g., COSMO-RS) predicts solvation effects on transition states, guiding solvent selection for regioselective alkylation.

What safety protocols are critical when handling intermediates like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide?

Basic Research Question

  • Toxicity : Use fume hoods and PPE ().
  • Waste Disposal : Neutralize chloroacetyl chloride derivatives with NaHCO₃ before disposal .

How can computational tools aid in the design of novel pyrazole-4-amine analogs?

Advanced Research Question

  • Docking Studies : Predict binding to σ₁ receptors (PDB: 6DK1) .
  • QSAR Models : Correlate logP values with membrane permeability (e.g., ’s C12H15N3O2 analog) .

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